molecular formula C11H16FNO B3173387 3-Fluoro-4-(3-methylbutoxy)aniline CAS No. 946785-49-5

3-Fluoro-4-(3-methylbutoxy)aniline

Cat. No.: B3173387
CAS No.: 946785-49-5
M. Wt: 197.25 g/mol
InChI Key: KPCZLDDAWGKIIC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylbutoxy)aniline: is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . It is characterized by the presence of a fluorine atom at the third position and a 3-methylbutoxy group at the fourth position on the aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-fluoro-4-(3-methylbutoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZLDDAWGKIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-methylbutoxy)aniline typically involves the reaction of 3-fluoroaniline with 3-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(3-methylbutoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Chemistry: 3-Fluoro-4-(3-methylbutoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .

Biology: In biological research, this compound is used to study the effects of fluorinated anilines on biological systems. It can serve as a model compound to investigate the interactions of fluorinated aromatic compounds with biological molecules .

Medicine: Its unique chemical properties may contribute to the design of novel drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the 3-methylbutoxy group play crucial roles in determining its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-(3-methylbutoxy)aniline is unique due to the presence of both the fluorine atom and the 3-methylbutoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Biological Activity

3-Fluoro-4-(3-methylbutoxy)aniline is an aromatic amine compound characterized by the presence of a fluorine atom and a branched alkyl ether side chain. Its molecular formula is C11H16FNOC_{11}H_{16}FNO with a molecular weight of approximately 197.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can modulate various biological pathways. The presence of the fluorine atom enhances its electronic properties, potentially affecting its interaction with enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
  • Antioxidant Properties: Some studies suggest that fluorinated compounds can exhibit enhanced antioxidant activities, which may protect cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study explored the effects of various fluorinated anilines, including this compound, on cancer cell lines. Results indicated that the compound could sensitize cancer cells to chemotherapeutic agents, enhancing their efficacy in treatment protocols .
  • Neuroprotective Effects:
    • Research has shown that similar compounds with fluorinated structures exhibit neuroprotective effects in models of neurodegeneration. These effects are thought to be mediated through modulation of neurotransmitter systems and reduction of inflammation .
  • Toxicological Profile:
    • Toxicological assessments indicate that while this compound exhibits some harmful effects at high concentrations, it also shows a relatively low toxicity profile compared to other similar compounds. This makes it a candidate for further pharmacological studies .

Comparative Biological Activity

A comparison with structurally similar compounds reveals that the inclusion of the fluorine atom in this compound significantly alters its biological activity:

Compound NameKey FeaturesBiological Activity
This compoundFluorine substitution, branched etherAnticancer, neuroprotective
4-(3-methylbutoxy)anilineNo fluorineLower activity in cancer models
3-FluoroanilineSimple fluorinated anilineModerate anticancer activity

Synthetic Routes and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions where a fluorinated precursor is reacted with a suitable alkyl ether. This method allows for the introduction of the 3-methylbutoxy group while maintaining the integrity of the aniline structure.

Applications:

  • Drug Development: Investigated as a lead compound for developing new therapeutic agents targeting cancer and neurodegenerative diseases.
  • Material Science: Used in the synthesis of advanced materials due to its unique electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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